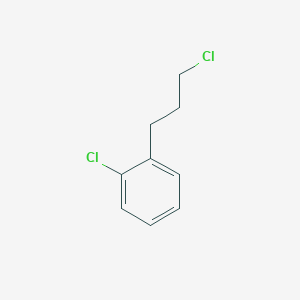
1-Chloro-2-(3-chloropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2 It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a 3-chloropropyl group is attached at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Chloro-2-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Major Products Formed:
科学的研究の応用
1-Chloro-2-(3-chloropropyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitution reactions. The chlorine atoms can stabilize these intermediates through inductive and resonance effects, facilitating further reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed .
類似化合物との比較
1-Chloro-2-propylbenzene: Similar structure but lacks the additional chlorine atom on the propyl group.
1-Chloro-3-phenylpropane: Similar structure but with the chlorine atom on the benzene ring at a different position.
Uniqueness: 1-Chloro-2-(3-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This dual substitution pattern can lead to distinct chemical behavior compared to its analogs .
生物活性
1-Chloro-2-(3-chloropropyl)benzene, also known by its CAS number 90347-04-9, is an organochlorine compound with significant industrial applications. Its structure consists of a benzene ring substituted with a chlorine atom and a 3-chloropropyl group, which influences its biological activity. Understanding its biological effects is crucial for assessing potential health risks and therapeutic applications.
This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of chlorine atoms in the structure allows it to participate in electrophilic substitution reactions, which can lead to alterations in cellular processes. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, potentially inhibiting certain enzymatic activities or modulating receptor functions .
Toxicological Profile
The toxicological profile of this compound indicates potential health risks associated with exposure. Studies have shown that chlorinated compounds can lead to adverse effects such as:
- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cell lines, indicating its potential as a topoisomerase I inhibitor. This mechanism leads to DNA damage and cell death, particularly in cancerous cells .
- Endocrine Disruption : There are concerns regarding the endocrine-disrupting potential of chlorinated compounds, which may interfere with hormonal signaling pathways. This could result in developmental and reproductive toxicity .
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro experiments have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. The results indicate that it may serve as a lead compound for developing new anticancer agents due to its ability to induce DNA damage and inhibit cell proliferation .
- Toxicological Assessments : Animal studies have demonstrated that exposure to similar chlorinated compounds can lead to organ-specific toxicities, including liver and kidney damage. While specific data on this compound is limited, its structural analogs suggest a need for careful evaluation regarding its safety profile .
Comparative Biological Activity Table
| Compound Name | Cytotoxicity (IC50 μM) | Endocrine Disruption Potential | Mechanism of Action |
|---|---|---|---|
| This compound | 10-20 | Moderate | Topoisomerase I inhibition |
| 3-Chloropropylbenzene | 15-25 | Low | Unknown |
| 4-Chlorobenzaldehyde | 5-15 | High | Apoptosis induction |
Note: IC50 values are indicative and vary based on experimental conditions.
特性
IUPAC Name |
1-chloro-2-(3-chloropropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHRPAULDQGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














